molecular formula C8H17ClN2O2 B13436348 4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride

4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride

Cat. No.: B13436348
M. Wt: 208.68 g/mol
InChI Key: DKIXLDGTAAANTB-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride typically involves the reaction of 2-methoxyethylamine with a suitable precursor, such as a diazepane derivative. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of impurities and by-products to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the diazepane ring.

Scientific Research Applications

4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethyl)-1,4-diazepan-5-one
  • 1,4-Diazepan-5-one
  • 2-Methoxyethylamine

Uniqueness

4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyethyl group and diazepane ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

4-(2-methoxyethyl)-1,4-diazepan-5-one;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-7-6-10-5-4-9-3-2-8(10)11;/h9H,2-7H2,1H3;1H

InChI Key

DKIXLDGTAAANTB-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCNCCC1=O.Cl

Origin of Product

United States

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